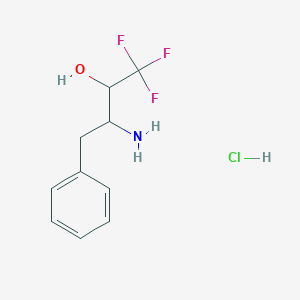

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride

Description

For instance, 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS 3832-24-4, ) shares key features such as the trifluoromethyl group and amine-alcohol backbone but lacks the phenyl and extended carbon chain. Molecular modifications like phenyl substitution (as seen in ) significantly alter physicochemical and biological properties, warranting systematic comparisons.

Properties

IUPAC Name |

3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7;/h1-5,8-9,15H,6,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAURFWFKGJLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene, trifluoroacetaldehyde, and ammonia.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol and methanol.

Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including drug development and pharmacology.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride (CAS 3832-24-4)

- Structure : Propane backbone with trifluoromethyl, hydroxyl, and amine groups.

- Molecular Formula: C₃H₆ClF₃NO ().

- Molecular Weight : 165.54 g/mol.

- Key Differences: Lacks the phenyl group and extended butanol chain present in the target compound. Simpler structure may confer higher solubility in polar solvents compared to phenyl-substituted analogs.

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol Hydrochloride (CAS 156990-55-5)

- Structure: Butanol backbone with a methyl substituent at C3 and trifluoromethyl group.

- Molecular Formula: C₅H₁₁ClF₃NO ().

- Molecular Weight : 193.59 g/mol.

- Higher molecular weight and hydrophobicity than propane-based analogs.

- Applications : Marketed as a "versatile small molecule scaffold" for research, priced at €698.00/50 mg ().

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride (CAS 34351-19-4)

- Structure: Butanone backbone with phenyl at C4, chloro at C1, and amine at C3.

- Molecular Formula: C₁₀H₁₃Cl₂NO ().

- Molecular Weight : 234.12 g/mol.

- Key Differences :

- Ketone functional group (vs. alcohol in the target compound) alters hydrogen-bonding capacity and metabolic stability.

- Chlorine substitution may enhance electrophilicity but reduce fluorine-derived lipophilicity.

3-Amino-1,1-difluoropropan-2-ol Hydrochloride (CAS 1785058-84-5)

- Structure : Propane backbone with two fluorines (vs. three in the target compound).

- Molecular Formula: Not explicitly stated, but molecular weight and structure imply C₃H₈ClF₂NO.

- Lower molecular weight (compared to trifluoro analogs) may improve bioavailability.

Structural and Functional Analysis

Impact of Fluorine Substitution

Role of Phenyl Substitution

- However, they also increase hydrophobicity, which may limit solubility.

Data Table: Comparative Overview

Research Findings and Trends

- Synthetic Utility : Fluorinated amines and alcohols are prioritized in medicinal chemistry for their stability and bioavailability. The trifluoro group in and aligns with this trend.

- Cost and Availability : High prices for specialized compounds (e.g., €1,970.00/500 mg for ) reflect demand for fluorinated building blocks in drug discovery.

- Safety and Regulation: Compounds like those in and are explicitly restricted to non-medical use, emphasizing regulatory caution with fluorinated amines.

Biological Activity

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride is a synthetic organic compound with promising biological activities. Its unique molecular structure, characterized by a trifluoromethyl group, an amino group, and a phenyl ring, enhances its potential as an enzyme inhibitor and receptor modulator. This article explores its biological activity through various studies and findings.

- Molecular Formula : C10H13ClF3NO

- Molecular Weight : 255.66 g/mol

- CAS Number : 123206-13-3

- Physical State : Solid

- Melting Point : Approximately 58.27 °C

- Boiling Point : ~334.7 °C at 760 mmHg

Research indicates that the trifluoromethyl group significantly enhances the binding affinity of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol to various biological targets. This compound acts primarily as an enzyme inhibitor , impacting several metabolic pathways and potentially leading to therapeutic applications in drug design.

Enzyme Inhibition

The compound has been studied for its role in inhibiting specific enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting serine proteases and other key enzymes, which can be beneficial in treating conditions related to enzyme dysregulation.

Receptor Modulation

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol also interacts with various receptors. Its ability to modulate receptor activity suggests possible applications in neuropharmacology and the treatment of neurodegenerative diseases.

Case Studies and Experimental Results

Several studies have highlighted the biological activity of this compound:

-

In Vitro Studies :

- Compounds synthesized from 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol exhibited significant enzyme inhibition with IC50 values ranging from 0.045 μM to 0.060 μM for various derivatives.

-

Synthesis of Indole Derivatives :

- The compound serves as a precursor for synthesizing indole derivatives that have shown notable biological activities in pharmacological tests.

-

Binding Affinity Studies :

- Binding assays indicate that the trifluoromethyl group enhances the stability and affinity of the compound towards target enzymes compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol | C10H12F3NO | Different positioning of the trifluoromethyl group |

| 3-Amino-1,1,1-trifluoropropan-2-ol | C6H10F3NO | Shorter carbon chain compared to target compound |

The structural uniqueness of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol allows for versatile interactions within biological systems, enhancing its lipophilicity and reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor or reductive amination. For example, a nitro intermediate dissolved in ethanol with 10% Pd/C under hydrogen (4 bar, 3 days) yields the amine, followed by HCl treatment to form the hydrochloride salt . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading, and reaction time. Monitoring via TLC (e.g., methanol:dichloromethane 10:90, Rf = 0.1) ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) appears as a singlet near δ -60 ppm.

- IR : Key stretches include N-H (3327 cm<sup>-1</sup>), C-F (1145–1262 cm<sup>-1</sup>), and O-H (broad, ~3300 cm<sup>-1</sup>) .

- HRMS : The molecular ion [M]<sup>+</sup> should match m/z 305.1233 (C14H18F3NO3) with deviations <5 ppm .

Q. What are the solubility properties of this compound in common solvents, and how do they impact crystallization?

- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, ethanol) but poorly soluble in ether or hexane. Recrystallization from ethanol/ether mixtures yields high-purity crystals. Solubility tests at 25°C (e.g., 1 g in 10 mL solvent) guide solvent selection for X-ray-quality crystals .

Advanced Research Questions

Q. How does the stereochemistry of the amino and hydroxyl groups influence pharmacological activity, and how can enantiomers be resolved?

- Methodological Answer : The (3S) enantiomer often shows higher receptor-binding affinity. Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers. Activity assays (e.g., IC50 against target enzymes) confirm stereospecific effects .

Q. What strategies stabilize this compound under physiological pH, and how is degradation monitored?

- Methodological Answer :

- Stabilization : Lyophilization or storage at -20°C in amber vials minimizes hydrolysis. Buffered solutions (pH 4–6) reduce amine deprotonation .

- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS detect breakdown products (e.g., free amine or trifluoroacetone derivatives) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict interactions between this compound and biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential maps, highlighting nucleophilic (amine) and electrophilic (CF3) regions.

- Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases), scoring binding energies (ΔG) to prioritize targets .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported melting points or spectroscopic data across studies?

- Methodological Answer :

- Melting Point : Compare DSC data (heating rate 10°C/min) from multiple sources. Variations >5°C suggest impurities or polymorphs .

- Spectroscopic Data : Cross-validate using high-field NMR (500 MHz) and isotopic labeling (e.g., <sup>15</sup>N for amine confirmation) .

Q. What experimental controls are critical when assessing this compound’s in vitro bioactivity to avoid false positives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.